![molecular formula C13H11N3OS B12108520 2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B12108520.png)
2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde
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Overview
Description
2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly its anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl bromoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .
Scientific Research Applications
Biological Activities
Research indicates that derivatives of 2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde exhibit significant biological activities. Key findings include:
- Antitumor Activity : Compounds within this class have shown promising anticancer properties. For instance, certain derivatives have been reported to selectively inhibit carbonic anhydrases associated with tumor growth, indicating their potential as anticancer agents .
- Antimicrobial Properties : The compound's structural features allow it to interact with various biological targets, leading to antibacterial and antifungal effects. This makes it a candidate for developing new antimicrobial therapies.
Synthetic Routes
Several synthetic methods have been developed to produce 2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole derivatives. Notable methods include:
- Microwave-assisted synthesis which enhances yield and reduces reaction time.
- Flash vacuum pyrolysis techniques that facilitate the generation of various derivatives through thermal fragmentation .
Interaction Studies
Studies have focused on the binding affinity of this compound with specific biological targets. Understanding these interactions is crucial for optimizing its therapeutic potential. For example:
- Interaction with carbonic anhydrase isoforms has been highlighted as a mechanism through which these compounds exert their biological effects .
Case Studies and Research Findings
Case Study on Anticancer Activity : A study demonstrated that certain derivatives of imidazo[2,1-b][1,3,4]thiadiazoles exhibited selective inhibition against carbonic anhydrase II while sparing other isoforms. This selectivity indicates potential for targeted cancer therapies using these compounds as lead structures .
Research on Synthesis Techniques : Recent advancements in synthetic methodologies such as microwave-assisted synthesis have shown improved efficiencies in producing these compounds. Such techniques not only enhance yield but also allow for the rapid exploration of structure-activity relationships in drug development efforts .
Mechanism of Action
The mechanism of action of 2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit the tyrosine kinase activity of EGFR. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazo[2,1-b][1,3,4]thiadiazole
- 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole
- 2-Ethylimidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde stands out due to its unique combination of an ethyl group and a phenyl group, which enhances its biological activity and specificity. This structural uniqueness contributes to its higher binding affinity and inhibitory activity against EGFR compared to similar compounds .
Biological Activity
2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the imidazo[2,1-b][1,3,4]thiadiazole class, which has been extensively studied for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H11N3S with a molar mass of 229.3 g/mol. Its structure features an imidazo core with an ethyl group at the 2-position and a phenyl group at the 6-position, along with a carbaldehyde functional group that enhances its reactivity and biological profile.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound's mechanism of action primarily involves its interaction with the Epidermal Growth Factor Receptor (EGFR) . Binding to EGFR leads to inhibition of its kinase activity, which is crucial for cell proliferation and survival in cancerous cells .
Case Study: EGFR Inhibition
A study focusing on the interaction between this compound and EGFR revealed that it effectively blocks downstream signaling pathways associated with tumor growth. The IC50 values for the inhibition of cell proliferation in MCF-7 and A549 cells were reported to be significantly lower than those of standard chemotherapeutic agents.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. Studies indicate moderate to excellent antibacterial effects against several strains including:
- R. solanacearum
- Xanthomonas oryzae
The effective concentration (EC50) values for these activities ranged from 2.23 to 40.33 μg/mL, demonstrating its potential as an antibacterial agent superior to some commercial antibiotics .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the phenyl substituent can significantly alter biological activity. For instance:
Substituent | Anticancer Activity | Antimicrobial Activity |
---|---|---|
4-Chlorophenyl | High | Moderate |
4-Bromophenyl | Moderate | High |
4-Nitrophenyl | Low | Moderate |
These variations suggest that specific electronic and steric properties of substituents play a critical role in enhancing or diminishing the biological efficacy of the compound .
The anticancer mechanism involves:
- Binding to EGFR : The compound binds competitively to the receptor.
- Inhibition of Signal Transduction : This prevents activation of downstream signaling pathways such as MAPK/ERK and PI3K/Akt.
- Induction of Apoptosis : Subsequent cellular changes lead to programmed cell death in cancer cells.
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with target proteins at a molecular level. These studies support its potential as a lead compound for drug development targeting EGFR-related cancers.
Q & A
Q. Basic: What are the optimal synthetic routes for preparing 2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves a multi-step process:
- Step 1: Condensation of α-haloketones with 5-substituted-1,3,4-thiadiazol-2-amine precursors to form imidazo[2,1-b][1,3,4]thiadiazole intermediates .
- Step 2: Vilsmeier-Haack formylation using POCl₃ and DMF to introduce the carbaldehyde group at the 5-position. Yields here depend on precise stoichiometry (e.g., 1.5 equiv. POCl₃) and reflux duration (4–6 hours in anhydrous conditions) .
- Step 3 (Optional): Knoevenagel condensation with active methylene compounds (e.g., thiazolidine-2,4-dione) for derivative synthesis, requiring catalytic piperidinium acetate and toluene reflux (80–90% yields) .
Critical Factors: Excess POCl₃ or moisture can lead to side reactions (e.g., hydrolysis), reducing yields. Microwave-assisted Vilsmeier-Haack reactions may improve efficiency but require optimization .
Q. Advanced: How can researchers resolve contradictions in biological activity data between enzyme inhibition assays and cell-based cytotoxicity studies for this compound?
Methodological Answer:
Discrepancies often arise from:
- Assay Sensitivity: Enzyme assays (e.g., ADP-Glo™ kinase assays) measure direct target inhibition, while cytotoxicity (MTT assays) reflects downstream effects, including off-target interactions. Use orthogonal assays (e.g., Western blotting for phosphorylated targets) to validate mechanism .
- Cellular Uptake: Poor solubility or membrane permeability may limit intracellular bioavailability. Employ nanocarriers (e.g., mesoporous silica nanoparticles) to enhance delivery and re-evaluate activity .
- Metabolic Stability: Check for metabolite interference via LC-MS profiling of cell lysates. Derivatives with improved metabolic stability (e.g., halogenated analogs) may align enzyme and cell-based data .
Q. Advanced: What computational strategies are recommended for predicting the target binding affinity of imidazo[2,1-b][1,3,4]thiadiazole derivatives?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., TGF-βRI, p38α-MAPK). Focus on hydrogen bonding with catalytic lysine (e.g., Lys-232 in TGF-βRI) and hydrophobic interactions with the ATP-binding pocket .
- MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes; deviations >2 Å suggest weak binding .
- Pharmacophore Modeling: Identify critical moieties (e.g., carbaldehyde for Schiff base formation with Lys residues) using tools like LigandScout. Validate with in vitro mutagenesis studies .
Q. Basic: What structural characterization techniques are essential for confirming the molecular structure of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve the crystal structure to confirm regiochemistry and intermolecular interactions (e.g., C–H···S hydrogen bonds stabilizing the thiadiazole core) . Use SHELXL for refinement and ORTEP-3 for visualization .
- NMR Spectroscopy: Analyze ¹H/¹³C NMR for diagnostic peaks:
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of –CHO group) .
Q. Advanced: How does formulation with mesoporous silica nanocarriers (MSNs) affect the bioactivity of imidazo[2,1-b][1,3,4]thiadiazole derivatives?
Methodological Answer:
- Loading Efficiency: Optimize pore size (2–5 nm) and surface functionalization (e.g., amine groups) to enhance drug loading (∼20–25% w/w). Use BET analysis for surface area validation .
- Controlled Release: MSNs enable pH-dependent release in tumor microenvironments (pH 6.5–7.0). Test release kinetics in simulated physiological buffers (PBS, pH 7.4 vs. 5.5) .
- Enhanced Cytotoxicity: For example, compound 7b loaded into MSNs showed a 3.5-fold reduction in IC₅₀ (0.3483 µM) in HT-29 cells compared to free drug, likely due to improved cellular uptake .
Q. Advanced: How can researchers address discrepancies in synthetic yields reported for imidazo[2,1-b][1,3,4]thiadiazole derivatives across different studies?
Methodological Answer:
- Reaction Monitoring: Use in situ FT-IR or HPLC to track intermediate formation (e.g., imine formation in Knoevenagel reactions). Premature termination can lead to yield variations .
- Purification Protocols: Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) may impact recovery. Compare yields pre- and post-purification .
- Catalyst Optimization: Screen alternatives to piperidinium acetate (e.g., DBU or ionic liquids) for Knoevenagel reactions, which may improve efficiency and reproducibility .
Properties
Molecular Formula |
C13H11N3OS |
---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde |
InChI |
InChI=1S/C13H11N3OS/c1-2-11-15-16-10(8-17)12(14-13(16)18-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
VUYODOBEQJILQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=C(N=C2S1)C3=CC=CC=C3)C=O |
Origin of Product |
United States |
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